REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH3:19])[CH:13]=2)(O)[CH3:10])[CH:6]=[CH:7][CH:8]=1.II>C(O)(=O)C.O>[CH3:19][O:18][C:14]1[CH:13]=[C:12]([C:9]([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=2)=[CH2:10])[CH:17]=[CH:16][CH:15]=1
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Name
|
|
Quantity
|
5.28 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C(C)(O)C1=CC(=CC=C1)OC
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution refluxed for about 5-15 minutes or until the dehydration
|
Duration
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10 (± 5) min
|
Type
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EXTRACTION
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Details
|
the product extracted with ether (2-3 extractions with 10 mL portions)
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Type
|
WASH
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Details
|
The combined ethereal extracts are washed consecutively with water (into which a spatula tip of sodium metabisulfite
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Type
|
ADDITION
|
Details
|
was added) and 10% sodium carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anh. K2CO3
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C(=C)C1=CC(=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.63 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |